molecular formula C9H18Cl2N2 B13522078 1-(But-3-yn-1-yl)-1,4-diazepanedihydrochloride

1-(But-3-yn-1-yl)-1,4-diazepanedihydrochloride

Cat. No.: B13522078
M. Wt: 225.16 g/mol
InChI Key: XVLLGRUAICOIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

      Synthetic Routes: The compound can be synthesized through the reaction of with followed by treatment with .

      Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or acetonitrile) at room temperature or under reflux conditions.

      Industrial Production: While there isn’t widespread industrial production of this specific compound, it can be prepared on a laboratory scale for research purposes.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its alkyne functionality.

      Biology: May serve as a probe for studying biological processes when modified with appropriate tags.

      Medicine: No direct medicinal applications, but its derivatives could be explored for drug development.

      Industry: Limited industrial applications, mainly in research and development.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific use. As a building block, it participates in chemical reactions.
    • No specific molecular targets or pathways are associated with this compound directly.
  • Comparison with Similar Compounds

      Similar Compounds: Other alkynes or diazepane derivatives.

      Uniqueness: Its unique combination of an alkyne group and a diazepane ring sets it apart.

    Remember that this compound is primarily used in research and not for clinical purposes.

    Properties

    Molecular Formula

    C9H18Cl2N2

    Molecular Weight

    225.16 g/mol

    IUPAC Name

    1-but-3-ynyl-1,4-diazepane;dihydrochloride

    InChI

    InChI=1S/C9H16N2.2ClH/c1-2-3-7-11-8-4-5-10-6-9-11;;/h1,10H,3-9H2;2*1H

    InChI Key

    XVLLGRUAICOIOS-UHFFFAOYSA-N

    Canonical SMILES

    C#CCCN1CCCNCC1.Cl.Cl

    Origin of Product

    United States

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